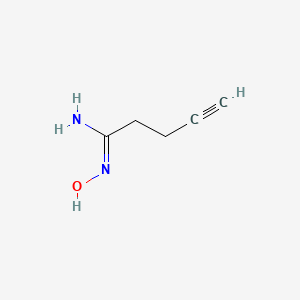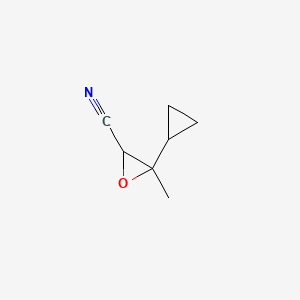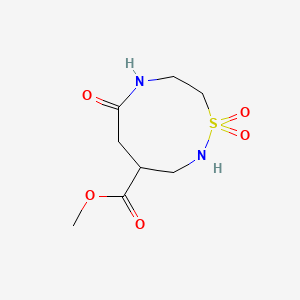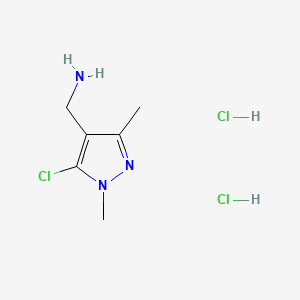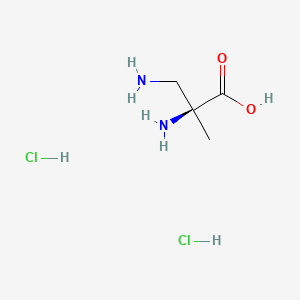
(2S)-2,3-diamino-2-methylpropanoic acid dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2,3-diamino-2-methylpropanoic acid dihydrochloride is a chemical compound with the molecular formula C4H12Cl2N2O2. It is a derivative of amino acids and is often used in various scientific research applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2,3-diamino-2-methylpropanoic acid dihydrochloride typically involves the reaction of 2-methylpropanoic acid with ammonia and hydrogen chloride. The process can be carried out under controlled conditions to ensure the purity and yield of the final product. The reaction is usually performed in an aqueous medium, and the product is isolated by crystallization.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place. The use of advanced purification techniques, such as recrystallization and chromatography, ensures that the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
(2S)-2,3-diamino-2-methylpropanoic acid dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: It can be reduced to form amine derivatives.
Substitution: The amino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Oxo derivatives of the compound.
Reduction: Amine derivatives.
Substitution: Substituted amino acid derivatives.
Scientific Research Applications
(2S)-2,3-diamino-2-methylpropanoic acid dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its role in various biochemical pathways and its potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of (2S)-2,3-diamino-2-methylpropanoic acid dihydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes and receptors, thereby modulating their activity. The pathways involved include amino acid metabolism and neurotransmitter synthesis.
Comparison with Similar Compounds
Similar Compounds
- (S)-(+)-2,4-Diaminobutyric Acid Dihydrochloride
- 2,3-Diaminopropanoic Acid
Uniqueness
(2S)-2,3-diamino-2-methylpropanoic acid dihydrochloride is unique due to its specific structural configuration and the presence of two amino groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C4H12Cl2N2O2 |
|---|---|
Molecular Weight |
191.05 g/mol |
IUPAC Name |
(2S)-2,3-diamino-2-methylpropanoic acid;dihydrochloride |
InChI |
InChI=1S/C4H10N2O2.2ClH/c1-4(6,2-5)3(7)8;;/h2,5-6H2,1H3,(H,7,8);2*1H/t4-;;/m0../s1 |
InChI Key |
ZHCKRKXHPIEGIC-FHNDMYTFSA-N |
Isomeric SMILES |
C[C@](CN)(C(=O)O)N.Cl.Cl |
Canonical SMILES |
CC(CN)(C(=O)O)N.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


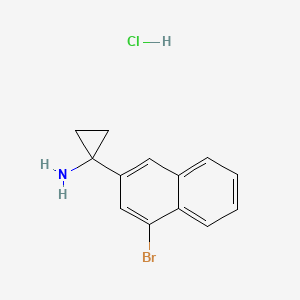

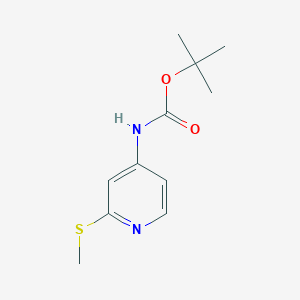

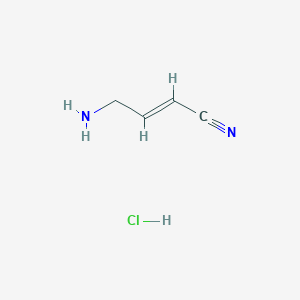

![3'-Oxaspiro[azetidine-3,2'-bicyclo[2.2.1]heptane]-1'-carboxylic acid hydrochloride](/img/structure/B13453058.png)
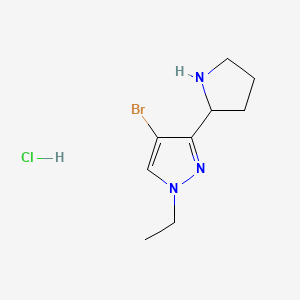
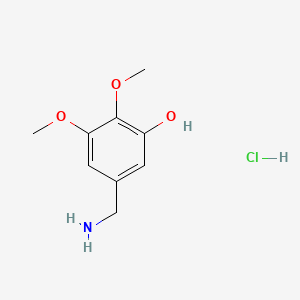
![rac-(1R,5S,7R)-3-[(tert-butoxy)carbonyl]-6-oxa-3-azabicyclo[3.2.1]octane-7-carboxylic acid](/img/structure/B13453074.png)
